molecular formula C16H15N3O3 B6424464 (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide CAS No. 2035018-90-5

(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide

Cat. No.: B6424464
CAS No.: 2035018-90-5
M. Wt: 297.31 g/mol
InChI Key: VNYBLZUOYBVIIU-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide is a synthetic organic molecule characterized by the presence of furan and pyrazole rings These heterocyclic structures are known for their significant biological activities and are often found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available furan-2-carbaldehyde and 1H-pyrazole.

    Step 1 Formation of Intermediate: The furan-2-carbaldehyde undergoes a condensation reaction with 1H-pyrazole in the presence of a base such as sodium hydride to form a furan-pyrazole intermediate.

    Step 2 Formation of Final Product: The intermediate is then reacted with 3-(furan-3-yl)prop-2-enoyl chloride in the presence of a base like triethylamine to yield the final product, (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the prop-2-enamide moiety.

    Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution on the furan ring.

Major Products

    Oxidation: Oxidized derivatives of the furan rings.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated furan or pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in inflammatory and neurological diseases.

    Biological Probes: It can be used as a fluorescent probe due to the presence of the furan rings, which are known for their fluorescence properties.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide due to the bioactivity of the furan and pyrazole rings.

    Polymer Science: Incorporation into polymer backbones to enhance thermal and mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The furan and pyrazole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[2-(furan-2-yl)-2-(1H-imidazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    (2E)-N-[2-(furan-2-yl)-2-(1H-triazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

The presence of both furan and pyrazole rings in (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide provides a unique combination of electronic and steric properties, making it distinct from similar compounds. This unique structure can lead to different biological activities and chemical reactivities, offering advantages in specific applications such as drug design and materials science.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(5-4-13-6-10-21-12-13)17-11-14(15-3-1-9-22-15)19-8-2-7-18-19/h1-10,12,14H,11H2,(H,17,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYBLZUOYBVIIU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C=CC2=COC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C(CNC(=O)/C=C/C2=COC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.